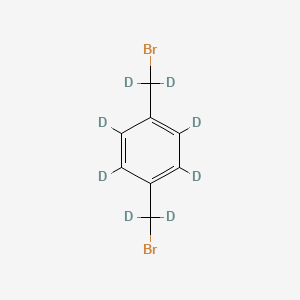

A,A'-Dibromo-P-xylene-D8

Overview

Description

A,A’-Dibromo-P-xylene-D8, also known as 1,4-Bis(bromomethyl)benzene or p-Xylylene dibromide, is a chemical compound with the molecular formula C8H8Br2 . It is commonly used in laboratory settings .

Synthesis Analysis

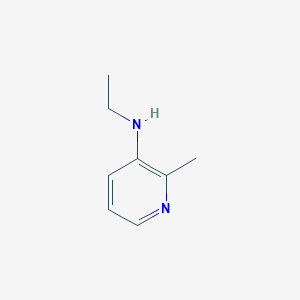

A,A’-Dibromo-P-xylene can be used as a building block to synthesize various compounds. For instance, it can be used to synthesize Phthalazinone derivatives, which are reported as potent inhibitors of phosphodiesterase 4. It can also be used to synthesize N-Phenylated polyamine via a polycondensation reaction with aniline and α, α′-dianilino-p-xylene .Molecular Structure Analysis

The molecular structure of A,A’-Dibromo-P-xylene-D8 is represented by the SMILES stringBrCc1ccc(CBr)cc1 . The molecular weight of this compound is 263.96 . Physical and Chemical Properties Analysis

A,A’-Dibromo-P-xylene-D8 is a crystalline compound with a boiling point of 245 °C and a melting point of 143-145 °C . It is soluble in dioxane .Scientific Research Applications

Environmental Impact and Occupational Exposure

A,A'-Dibromo-P-xylene-D8, as a derivative of xylene, is associated with several environmental and occupational health concerns. Xylene is a significant environmental pollutant and is commonly used in dyes, paints, polishes, and medical technology as a solvent. Its vaporization and subsequent interaction with sunlight lead to the breakdown into other chemicals. Short-term exposure to xylene can result in irritation of the nose, eyes, and throat, potentially leading to neurological, gastrointestinal, and reproductive harmful effects. Long-term exposure is associated with hazardous effects on the respiratory system, central nervous system, cardiovascular system, and renal system. It is crucial to improve health policies and launch health and toxicity awareness campaigns related to xylene to mitigate its dangerous outcomes (Niaz, Bahadar, Maqbool, & Abdollahi, 2015).

Industrial Application and Separation Processes

The global p-xylene market has seen positive growth due to the increasing demand for polyester fibers in the textile industry. The chemical process associated with xylene is a target for energy efficiency, leading to significant attention from the scientific community for process improvement and intensification. There have been advances in the production and separation of xylene isomers, including improvement in catalysts, adsorbents, advanced materials, and processes that enhance the performance of existing units. Process intensification and integration are promising for saving energy and costs, offering flexibility within the feeds and intermediate products, maximizing the advantages of each process (Shi, Gonçalves, Ferreira, & Rodrigues, 2021).

Health and Safety in Histopathological Laboratories

Xylene is widely used as a deparaffinizing agent in histopathological laboratories despite its biohazardous nature and carcinogenic potential. Cedarwood oil has been explored as a natural substitute for xylene, showing considerable results as a clearing and deparaffinizing agent. However, the merits and demerits of both agents need to be carefully considered in terms of health benefits, diagnosis speed, and storage and disposal issues (Viswasini, Ramani, & Ramasubramanian, 2021).

Safety and Hazards

Properties

IUPAC Name |

1,4-bis[bromo(dideuterio)methyl]-2,3,5,6-tetradeuteriobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Br2/c9-5-7-1-2-8(6-10)4-3-7/h1-4H,5-6H2/i1D,2D,3D,4D,5D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBZMSGOBSOCYHR-MOBLDEHESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CBr)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C([2H])([2H])Br)[2H])[2H])C([2H])([2H])Br)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

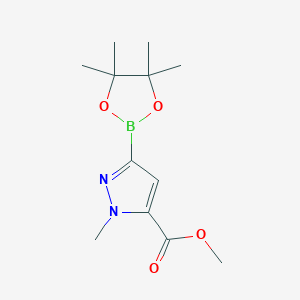

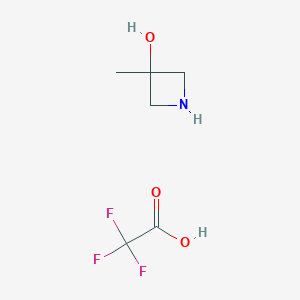

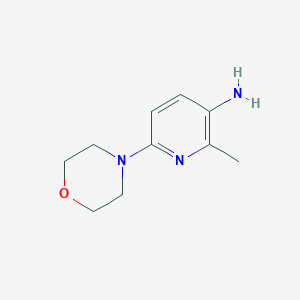

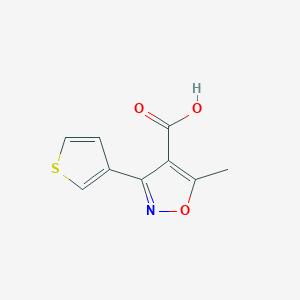

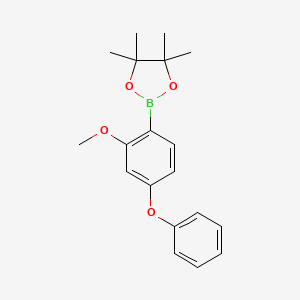

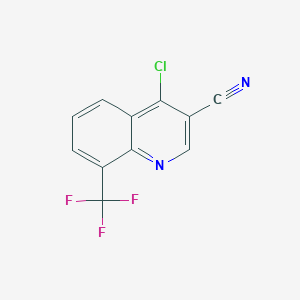

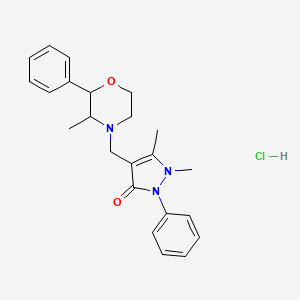

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.